molecular formula C11H12N2O3 B2856742 N1-(2-methoxyphenyl)fumaramide CAS No. 1164498-02-5

N1-(2-methoxyphenyl)fumaramide

Cat. No.: B2856742
CAS No.: 1164498-02-5
M. Wt: 220.228
InChI Key: IAZDUUIBTPNMJE-VOTSOKGWSA-N
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Description

N1-(2-methoxyphenyl)fumaramide is an organic compound with the molecular formula C11H12N2O3 It is a derivative of fumaramide, characterized by the presence of a 2-methoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)fumaramide typically involves the reaction of fumaramide with 2-methoxyaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)fumaramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenylfumaramide.

    Reduction: Formation of N1-(2-methoxyphenyl)ethylenediamine.

    Substitution: Formation of various substituted phenylfumaramides depending on the nucleophile used.

Scientific Research Applications

N1-(2-methoxyphenyl)fumaramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)fumaramide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-methoxyphenyl)fumaramide is unique due to its specific combination of a methoxyphenyl group and a fumaramide backbone, which imparts distinct chemical and biological properties. Its ability to act on multiple receptor targets makes it a valuable compound for developing multi-target therapeutic agents.

Properties

IUPAC Name

(E)-N'-(2-methoxyphenyl)but-2-enediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDUUIBTPNMJE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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